molecular formula C22H15F2NO4 B13575991 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,6-difluorobenzoic acid

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,6-difluorobenzoic acid

Cat. No.: B13575991
M. Wt: 395.4 g/mol
InChI Key: QWVZCMMGFDLHQY-UHFFFAOYSA-N
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Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,6-difluorobenzoic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the difluorobenzoic acid moiety adds unique properties to this compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,6-difluorobenzoic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the difluorobenzoic acid moiety. The reaction conditions often include the use of base catalysts such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, ensuring high yields and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,6-difluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorobenzoic acid moiety can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acids or derivatives.

Scientific Research Applications

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,6-difluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,6-difluorobenzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The difluorobenzoic acid moiety can interact with various molecular targets, influencing the compound’s reactivity and stability. The pathways involved include nucleophilic attack on the carbonyl carbon and subsequent removal of the Fmoc group under basic conditions.

Comparison with Similar Compounds

Similar Compounds

  • 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid
  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid
  • (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides

Uniqueness

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,6-difluorobenzoic acid is unique due to the presence of the difluorobenzoic acid moiety, which imparts distinct chemical properties. This makes it particularly useful in applications where enhanced stability and reactivity are required. The compound’s ability to undergo various chemical reactions and its role in peptide synthesis further highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C22H15F2NO4

Molecular Weight

395.4 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,6-difluorobenzoic acid

InChI

InChI=1S/C22H15F2NO4/c23-17-9-10-18(20(24)19(17)21(26)27)25-22(28)29-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-10,16H,11H2,(H,25,28)(H,26,27)

InChI Key

QWVZCMMGFDLHQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C(=C(C=C4)F)C(=O)O)F

Origin of Product

United States

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